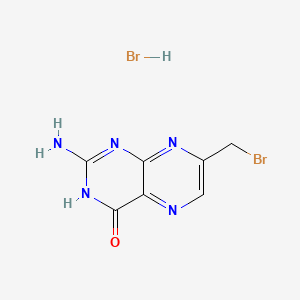

7-Bromomethylpterine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromomethylpterine is an isofolic acid intermediate . It has a molecular formula of C7H7Br2N5O and a molecular weight of 336.97 .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various analytical techniques. For instance, diffraction analysis based on X-ray light is a widely used analytical technique to study the physical state of materials .Physical and Chemical Properties Analysis

This compound has a molecular formula of C7H7Br2N5O and a molecular weight of 336.97 . Further physical and chemical properties can be determined using various analytical techniques .Applications De Recherche Scientifique

Bromination of L-Tryptophan in Fermentative Process

Brominated compounds, including 7-Bromo-l-tryptophan (7-Br-Trp), are found in nature and have diverse applications in agriculture, food, and pharmaceutical industries. A study highlighted the fermentative production of 7-Br-Trp using Corynebacterium glutamicum, which tolerates high sodium bromide concentrations. This process is based on glucose, ammonium, and sodium bromide, offering a green alternative to hazardous chemical routes. The 7-Br-Trp produced may be used as a precursor for substances like the 20S-proteasome inhibitor TMC-95A (Veldmann et al., 2019).

Selective Dopamine Receptor D2 Effects in Breast Cancer Therapy

A study explored the role of dopamine and its receptors in cancer progression, particularly focusing on MCF-7 breast cancer cells. The research found that bromocriptine, a brominated compound, could suppress the proliferation of these cells through the induction of apoptosis via D2-like receptors. This suggests the potential of brominated compounds, such as 7-Bromomethylpterine derivatives, in the development of treatments for breast cancer (Pornour et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

7-Bromomethylpterine is primarily involved in the inhibition of melanin biosynthesis . The compound’s primary targets are the enzymes and proteins involved in this pathway. These targets play a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes.

Mode of Action

It is believed to interact with its targets, leading to the inhibition of melanin biosynthesis . This interaction results in changes to the normal functioning of the targeted enzymes and proteins, thereby affecting the production of melanin.

Biochemical Pathways

This compound affects the melanin biosynthesis pathway . By inhibiting the enzymes and proteins involved in this pathway, it disrupts the normal production of melanin. The downstream effects of this disruption can include changes in pigmentation.

Result of Action

The primary result of this compound’s action is the inhibition of melanin production . This can lead to changes in pigmentation, as melanin is responsible for color in the skin, hair, and eyes. The molecular and cellular effects of this action are subject to ongoing research.

Propriétés

IUPAC Name |

2-amino-7-(bromomethyl)-3H-pteridin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14;/h2H,1H2,(H3,9,11,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJSUANPCAYDFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747226 |

Source

|

| Record name | 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622411-17-0 |

Source

|

| Record name | 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)